7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE
Beschreibung
7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Eigenschaften
IUPAC Name |
7-hydroxy-5-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-15(22)8-17-18(12)19(23)16(11-24-17)13-9-20-21(10-13)14-5-3-2-4-6-14/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWVUZVKFZJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a phenylhydrazine derivative with an appropriate diketone to form the pyrazole ring.
Coupling with a chromone derivative: The pyrazole intermediate is then coupled with a chromone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone ring can be reduced to form an alcohol.
Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE is not fully understood. it is believed to exert its effects through the following pathways:
Antioxidant activity: The hydroxyl group at the 7-position can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer activity: It may induce apoptosis in cancer cells by modulating various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE
- 7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE derivatives
- Other flavonoid derivatives
Uniqueness
7-HYDROXY-5-METHYL-3-(1-PHENYL-1H-PYRAZOL-4-YL)-CHROMEN-4-ONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chromone ring with a pyrazole moiety makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
